3-Aminoquinoxalin-6-ol
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Overview
Description
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
InChI Key |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1O)N |
Origin of Product |
United States |
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